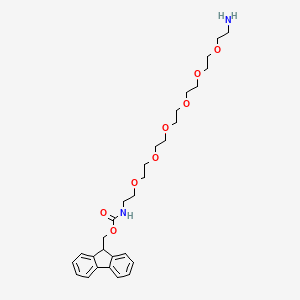
Fmoc-N-amido-PEG6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-amido-PEG6-amine: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an Fmoc-protected amine and a terminal amine group. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can be employed in additional conjugations. The hydrophilic PEG spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-N-amido-PEG6-amine is synthesized through a series of chemical reactions involving the attachment of an Fmoc group to a PEG chain. The process typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Fmoc Group: The activated PEG chain is then reacted with Fmoc-protected amine to form this compound.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG chains are activated using industrial-grade reagents.
Automated Synthesis: Automated systems are used to attach the Fmoc group to the activated PEG chains.
High-Throughput Purification: High-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-amido-PEG6-amine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be deprotected under basic conditions to yield a free amine.
Substitution: The free amine can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Basic conditions, such as the use of piperidine, are commonly used for deprotection of the Fmoc group.
Substitution: Reagents such as EDC, DCC, and NHS (N-hydroxysuccinimide) are used to facilitate the formation of amide bonds.
Scientific Research Applications
Chemistry: Fmoc-N-amido-PEG6-amine is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are small molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Biology: In biological research, this compound is used as a linker in the development of bioconjugates and drug delivery systems. The hydrophilic PEG spacer enhances the solubility and stability of the conjugates .
Medicine: In the medical field, this compound is employed in the development of targeted therapies, including antibody-drug conjugates (ADCs) and other therapeutic agents .
Industry: Industrially, this compound is used in the production of various PEGylated compounds, which have applications in pharmaceuticals, cosmetics, and biotechnology .
Mechanism of Action
Mechanism: Fmoc-N-amido-PEG6-amine acts as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways: The molecular targets of this compound include various proteins involved in disease pathways. By facilitating the degradation of these proteins, this compound-based PROTACs can modulate disease progression and offer therapeutic benefits .
Comparison with Similar Compounds
Fmoc-N-amido-PEG4-amine: Similar to Fmoc-N-amido-PEG6-amine but with a shorter PEG spacer.
Fmoc-N-amido-PEG8-amine: Similar to this compound but with a longer PEG spacer.
Fmoc-N-amido-PEG6-acid: Contains a terminal carboxylic acid instead of an amine
Uniqueness: this compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in drug delivery and bioconjugation .
Properties
Molecular Formula |
C29H42N2O8 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C29H42N2O8/c30-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-31-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23,30H2,(H,31,32) |
InChI Key |
YEBWGCPXUNRKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


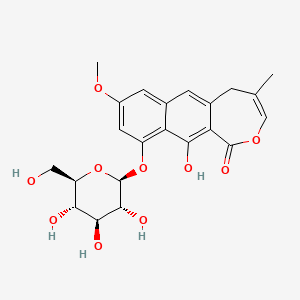



![sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-hydroxypropoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B11937693.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)

![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)
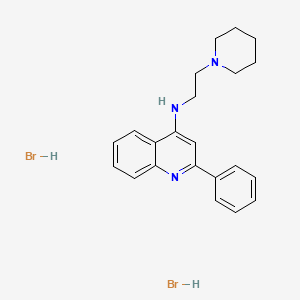
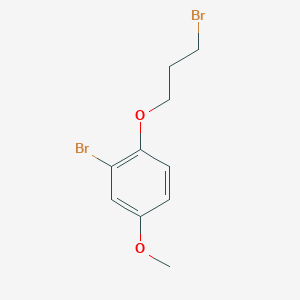
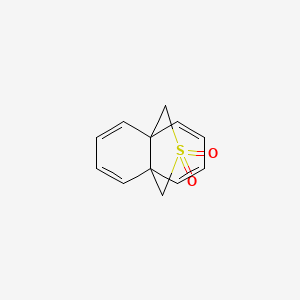

![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)

